Comparative Reactivity: Fluorinated vs. Non-Fluorinated Arylsulfonyl Chlorides in Chemoselective Sulfonylation
Fluorinated arylsulfonyl chlorides including halo-substituted derivatives react in chemoselective sulfonylation to afford diarylsulfones in high yields without cleavage of C-halo bonds, a feature not consistently observed with non-halogenated analogs [1]. In contrast, sulfonyl chlorides typically undergo transformation exclusively at the SO2Cl moiety with limited tolerance for competing functional group reactivity [2]. The presence of the fluorine substituent in 3-fluoro-2-methoxybenzene-1-sulfonyl chloride contributes to this chemoselectivity advantage, enabling sequential synthetic transformations where the aryl-halogen bond remains intact for subsequent functionalization.
| Evidence Dimension | Yield in chemoselective sulfonylation to diarylsulfones |
|---|---|
| Target Compound Data | Good to high yields (fluorinated class, representative range: 65-92%) |
| Comparator Or Baseline | Non-halogenated benzenesulfonyl chlorides (not quantitatively reported for identical conditions) |
| Quantified Difference | Preservation of C-F bond integrity enabling orthogonal reactivity |
| Conditions | Sulfonylation with aromatic nucleophiles; exact conditions vary by substrate |
Why This Matters
Preservation of the C-F bond during sulfonylation enables downstream diversification via subsequent cross-coupling reactions, a critical advantage for complex molecule synthesis where this compound serves as a dual-functional building block.
- [1] HAL TEI. Chemoselective Sulfonylation Using Halo-Benzenesulfonyl Chlorides. HAL Archives Ouvertes, hal-01915420. View Source
- [2] Liashuk OS, et al. Chemoselective Reactions of Functionalized Sulfonyl Halides. Chem Rec. 2024, 24(2): e202300192. View Source
